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molecular formula C11H15BrN4O B8550439 1-(5-Bromopyrimidin-2-yl)-3-cyclohexylurea

1-(5-Bromopyrimidin-2-yl)-3-cyclohexylurea

Cat. No. B8550439
M. Wt: 299.17 g/mol
InChI Key: HZTYLBHSCZBNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08802679B2

Procedure details

NaH (230 mg) was suspended in DMF (10 ml), and a solution of 5-bromopyrimidine-2-amine in DMF (5 ml) and a solution of cyclohexyl isocyanate (791 mg) in DMF (5 ml) were added dropwise thereto in this order under ice-cooling, followed by stirring at the same temperature for 30 minutes. The obtained solid was collected by filtration and washed with diethyl ether to obtain 1-(5-bromopyrimidin-2-yl)-3-cyclohexylurea (1.47 g).
Name
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
791 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[N:6][C:7]([NH2:10])=[N:8][CH:9]=1.[CH:11]1([N:17]=[C:18]=[O:19])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>CN(C=O)C>[Br:3][C:4]1[CH:5]=[N:6][C:7]([NH:10][C:18]([NH:17][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[O:19])=[N:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC(=NC1)N
Name
Quantity
791 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
in this order under ice-cooling
FILTRATION
Type
FILTRATION
Details
The obtained solid was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=NC(=NC1)NC(=O)NC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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